molecular formula C25H20ClN5O3 B2594939 N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1357788-51-2

N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Cat. No. B2594939
CAS RN: 1357788-51-2
M. Wt: 473.92
InChI Key: UMKCETKMXAHMPG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C25H20ClN5O3 and its molecular weight is 473.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Research on compounds structurally related to N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide explores various synthesis methods. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates involves DCC coupling methods and azide coupling methods, showcasing the chemical versatility of related triazoloquinoxaline moieties (Fathalla, 2015).

Pharmacological Applications

  • Potential in Antidepressant Therapy : A study on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally similar, demonstrates their potential as rapid-onset antidepressants. They show promising activity in behavioral despair models in rats, indicating therapeutic potential as novel antidepressant agents (Sarges et al., 1990).

  • Anticancer Activity : Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the compound , shows structural requirements essential for anticancer activity. This suggests possible exploration into similar quinoxaline derivatives for cancer treatment (Reddy et al., 2015).

  • Inotropic Activity : N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, sharing the triazoloquinoxaline core, have shown positive inotropic activity. This indicates potential application in cardiovascular diseases (Zhang et al., 2008).

  • Adenosine Receptor Antagonism : Studies on 1,2,4-Triazolo[1,5-a]quinoxaline derivatives reveal their role as potent human A3 adenosine receptor antagonists. This suggests their application in conditions where modulation of adenosine receptors is beneficial (Catarzi et al., 2005).

  • Antiallergic Agents : Compounds like 1,2,4-Triazolo[4,3-a]quinoxaline-1,4-diones show significant antiallergic properties, indicating a potential application in allergy treatment and immunological disorders (Loev et al., 1985).

  • H1-Antihistaminic Agents : Research into 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones shows their application as H1-antihistaminic agents. These findings suggest the potential of similar compounds in treating histamine-related conditions (Alagarsamy et al., 2008).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3/c1-15-7-11-18(12-8-15)34-24-23-29-30(14-22(32)27-20-13-17(26)10-9-16(20)2)25(33)31(23)21-6-4-3-5-19(21)28-24/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKCETKMXAHMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

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